Methyl 2,3,4-tri-O-acetyl-|A-D-thiogalactopyranosiduronic acid methyl ester
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Overview
Description
Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester is a complex organic compound with the empirical formula C14H20O9S and a molecular weight of 364.37 . This compound is a derivative of thiogalactopyranosiduronic acid, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the carboxyl group is esterified with a methyl group. It is primarily used in synthetic organic chemistry and biochemistry for various applications.
Preparation Methods
The synthesis of Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester typically involves the acetylation of thiogalactopyranosiduronic acid. The reaction is carried out under anhydrous conditions using acetic anhydride and a catalytic amount of pyridine. The reaction mixture is stirred at room temperature for several hours until the acetylation is complete. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thiogalactopyranosiduronic acid.
Oxidation: The sulfur atom in the thiogalactopyranosiduronic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields the free acid, while oxidation produces sulfoxides or sulfones.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of glycosylation processes and the synthesis of glycosylated biomolecules.
Medicine: It is utilized in the development of prodrugs and drug delivery systems.
Industry: The compound is employed in the production of biocompatible materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester involves its role as a glycosyl donor. The compound activates the glycosyl donor by forming an oxocarbenium ion intermediate, which is highly reactive towards nucleophilic attack by various glycosyl acceptors . This mechanism is crucial in glycosylation reactions, where the formation of glycosidic bonds is facilitated under mild and controlled conditions.
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester can be compared with other similar compounds, such as:
Methyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester: This compound is similar in structure but differs in the sugar moiety, which is glucuronic acid instead of thiogalactopyranosiduronic acid.
Acetobromo-alpha-D-glucuronic acid methyl ester: This compound contains a bromine atom instead of a sulfur atom and is used as a glycosyl donor in glycosylation reactions.
The uniqueness of Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester lies in its sulfur-containing thiogalactopyranosiduronic acid moiety, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H20O9S |
---|---|
Molecular Weight |
364.37 g/mol |
IUPAC Name |
methyl (2S,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate |
InChI |
InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10+,11+,12-,14+/m1/s1 |
InChI Key |
HHAWIPPOHLEARU-LARJDALCSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)SC)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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